![molecular formula C16H15ClF3N3O2S B2862397 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-42-8](/img/structure/B2862397.png)
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of the compound is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves several chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.82. The InChI Key is GGTXCUVLRKFBHT-UHFFFAOYSA-N. Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
Antifungal Activity
One novel application of compounds related to 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is in antifungal research. A study by Darandale et al. (2013) synthesized compounds involving piperazines and evaluated their antifungal activity. This research indicated moderate to good antifungal effects, particularly against Cryptococcus neoformans, highlighting the potential of piperazine derivatives in developing antifungal treatments (Darandale et al., 2013).
Anticancer Activity
Szafrański and Sławiński (2015) explored the synthesis of novel pyridine sulfonamide derivatives with potential anticancer activity. Their findings suggest that certain compounds, specifically those containing a piperazine moiety, showed promising activity against leukemia, colon cancer, and melanoma cell lines, offering insight into the design of new anticancer drugs (Szafrański & Sławiński, 2015).
Receptor Antagonist Development
Borrmann et al. (2009) developed adenosine A2B receptor antagonists incorporating the piperazine sulfonyl motif. These compounds demonstrated subnanomolar affinity and high selectivity, particularly PSB-603, which showed promise as a pharmacological tool for A2B receptor characterization, underscoring the versatility of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).
Antimicrobial Activity
Vinaya et al. (2009) focused on the synthesis of piperidine derivatives for antimicrobial use. Their research demonstrated significant antimicrobial activity against bacterial and fungal pathogens affecting tomato plants, emphasizing the potential agricultural applications of these compounds (Vinaya et al., 2009).
Future Directions
Mechanism of Action
Target of Action
, suggesting potential targets within these cells.
Mode of Action
Biochemical Pathways
, suggesting that it may interfere with the biochemical pathways of this fungus.
Pharmacokinetics
This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules.
Result of Action
, suggesting that it may induce cell death or inhibit cell proliferation in these cancer types.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXCUVLRKFBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.